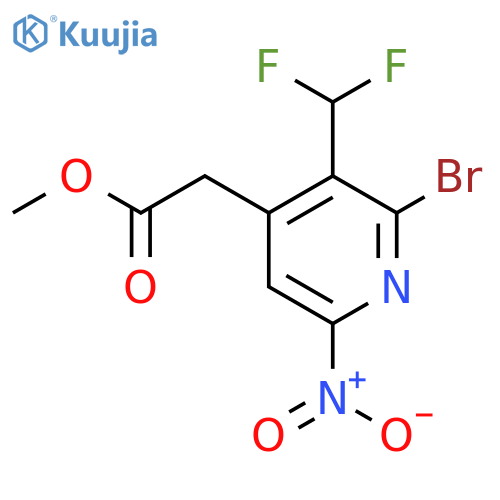

Cas no 1806860-37-6 (Methyl 2-bromo-3-(difluoromethyl)-6-nitropyridine-4-acetate)

Methyl 2-bromo-3-(difluoromethyl)-6-nitropyridine-4-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-bromo-3-(difluoromethyl)-6-nitropyridine-4-acetate

-

- インチ: 1S/C9H7BrF2N2O4/c1-18-6(15)3-4-2-5(14(16)17)13-8(10)7(4)9(11)12/h2,9H,3H2,1H3

- InChIKey: NMFGUKJVLZJQOR-UHFFFAOYSA-N

- ほほえんだ: BrC1C(C(F)F)=C(C=C([N+](=O)[O-])N=1)CC(=O)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 326

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 85

Methyl 2-bromo-3-(difluoromethyl)-6-nitropyridine-4-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029055868-250mg |

Methyl 2-bromo-3-(difluoromethyl)-6-nitropyridine-4-acetate |

1806860-37-6 | 97% | 250mg |

$979.20 | 2022-03-31 | |

| Alichem | A029055868-1g |

Methyl 2-bromo-3-(difluoromethyl)-6-nitropyridine-4-acetate |

1806860-37-6 | 97% | 1g |

$3,099.20 | 2022-03-31 | |

| Alichem | A029055868-500mg |

Methyl 2-bromo-3-(difluoromethyl)-6-nitropyridine-4-acetate |

1806860-37-6 | 97% | 500mg |

$1,630.00 | 2022-03-31 |

Methyl 2-bromo-3-(difluoromethyl)-6-nitropyridine-4-acetate 関連文献

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407

-

Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825

Methyl 2-bromo-3-(difluoromethyl)-6-nitropyridine-4-acetateに関する追加情報

Methyl 2-bromo-3-(difluoromethyl)-6-nitropyridine-4-acetate: A Comprehensive Overview

Methyl 2-bromo-3-(difluoromethyl)-6-nitropyridine-4-acetate, also known by its CAS number 1806860-37-6, is a highly specialized organic compound with a complex structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique combination of functional groups, including a bromine atom, a nitro group, and a difluoromethyl substituent, all attached to a pyridine ring. The methyl acetate group further enhances its chemical versatility, making it a valuable substrate for various synthetic and analytical applications.

Recent studies have highlighted the potential of Methyl 2-bromo-3-(difluoromethyl)-6-nitropyridine-4-acetate in drug discovery and development. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly those with anti-inflammatory and anticancer properties. The presence of the nitro group and the bromine atom provides opportunities for redox reactions and substitution chemistry, respectively. These properties make it an ideal candidate for the construction of heterocyclic compounds with therapeutic potential.

The difluoromethyl substituent in this compound adds another layer of complexity to its reactivity. Fluorinated compounds are increasingly being recognized for their stability and bioavailability, which are critical factors in drug design. By incorporating this group into the pyridine ring, the compound exhibits enhanced electronic properties that can be exploited in various catalytic processes. For instance, recent research has demonstrated its utility as a ligand in transition metal-catalyzed reactions, such as cross-coupling and cycloaddition reactions.

In addition to its role in medicinal chemistry, Methyl 2-bromo-3-(difluoromethyl)-6-nitropyridine-4-acetate has also found applications in materials science. Its ability to undergo controlled polymerization under specific conditions has led to the development of novel polymeric materials with tailored optical and electronic properties. These materials hold promise for use in advanced electronics, sensors, and energy storage devices.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key steps include the bromination of pyridine derivatives, followed by the introduction of the nitro group and the difluoromethyl substituent. The final step involves esterification to form the methyl acetate group. Recent advancements in catalytic methods have improved the efficiency of these reactions, making large-scale production more feasible.

From an environmental standpoint, Methyl 2-bromo-3-(difluoromethyl)-6-nitropyridine-4-acetate has been studied for its biodegradation potential. Initial findings suggest that it undergoes slow degradation under aerobic conditions, which raises concerns about its long-term environmental impact. However, ongoing research aims to develop eco-friendly synthesis routes and recycling methods to mitigate these issues.

In conclusion, Methyl 2-bromo-3-(difluoromethyl)-6-nitropyridine-4-acetate (CAS No: 1806860-37-6) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool in modern chemical research. As advancements in synthetic methodologies continue to unfold, this compound is expected to play an even more significant role in shaping future innovations in medicine, materials science, and beyond.

1806860-37-6 (Methyl 2-bromo-3-(difluoromethyl)-6-nitropyridine-4-acetate) 関連製品

- 2172100-30-8(3-(2-hydroxycyclobutyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde)

- 1226437-81-5(6-chloro-4-(2,3-dimethylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile)

- 683777-69-7(3-(phenylsulfanyl)-N-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-ylpropanamide)

- 32327-68-7(1-(2-chloroethyl)-4-methylbenzene)

- 929849-38-7(2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 2138036-11-8(4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl chloride)

- 1260934-02-8(2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide)

- 863020-57-9(N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide)

- 2171931-39-6(2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}ethoxy)acetic acid)

- 83842-57-3(N-cyclohexyl-N-methylsulfamoyl chloride)